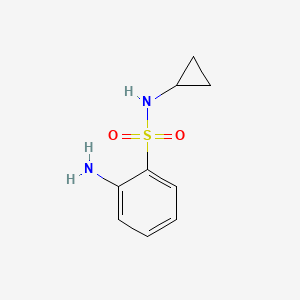

2-Amino-N-cyclopropylbenzenesulfonamide

Overview

Description

2-Amino-N-cyclopropylbenzenesulfonamide is an organic compound that belongs to the family of sulfonamides . It is also known as CPBQ or SR-95531. The molecular formula of this compound is C9H12N2O2S .

Synthesis Analysis

The synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonamide with cyclopropylamine and tin (IV) chloride as a catalyst . The nitro group is reduced to an amino group, and the compound undergoes cyclization to form a cyclopropyl ring .Molecular Structure Analysis

The molecular structure of 2-Amino-N-cyclopropylbenzenesulfonamide consists of a benzene ring substituted with an amino group and a cyclopropylbenzenesulfonamide group . The molecular weight of the compound is 212.27 g/mol .Chemical Reactions Analysis

Sulfonamides, including 2-Amino-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder that is slightly soluble in water and ethanol . It has a molecular weight of 212.27 g/mol .Scientific Research Applications

Adjustable Click Reagent for Strain-Promoted Azide-Alkyne Cycloaddition

2-Aminobenzenesulfonamide-containing cyclononyne (ABSACN) has been developed as an adjustable alkyne reagent in click reactions. This compound, synthesized from 2-nitrobenzenesulfonamide, is used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The reactivity of the alkyne is controlled by introducing various N-functionalities, and the structure-reactivity relationship is influenced by a hydrogen bond between amino and sulfonyl groups (Kaneda, Naruse, & Yamamoto, 2017).

Antitumor Screening and Gene Expression Analysis

Sulfonamide-focused libraries, including compounds related to 2-amino-N-cyclopropylbenzenesulfonamide, have been evaluated in antitumor screens. Two compounds from these libraries have shown potent cell cycle inhibition and progressed to clinical trials. High-density oligonucleotide microarray analysis has been used to characterize these antitumor sulfonamides based on gene expression changes, illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Synthesis of Novel Cyclic Compounds

Research includes the synthesis of unique polyheterocyclic compounds containing aminobenzenesulfonamide, showing the versatility of aminobenzenesulfonamide derivatives in organic syntheses and pharmaceutical development. This research facilitates the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals (Kaneda, 2020).

Fused-Ring Systems and Reactions with Aldehydes

o-Amino-N-hydroxybenzenesulfonamides have been utilized to prepare 2-hydroxy-1,2,4-benzothiadiazine 1,1-dioxides. These compounds permit the fusion of additional rings to the benzothiadiazine, leading to the creation of tricyclic compounds (Wei, Bell, & Childress, 1966).

Carbonic Anhydrase Inhibition

Novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamide compounds synthesized from azido-substituted sulfonamides and alkynes have shown medium potency inhibition of cytosolic carbonic anhydrase isoforms. This research aids in understanding the factors governing inhibitory power and has implications in medicinal chemistry (Pala et al., 2014).

Synthesis and Pharmacological Evaluation

A novel series of benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide and α-amides branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties have been synthesized and screened for their anticonvulsant activities. This research suggests the potential of these compounds as new classes of anticonvulsant agents with high effectiveness and low toxicity for the treatment of epilepsy (Wang et al., 2015).

Mechanism of Action

Target of Action

This compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the cell

Biochemical Pathways

Given its use in proteomics research , it is likely that this compound influences protein-related pathways. More detailed studies are required to summarize the affected pathways and their downstream effects.

Result of Action

As a tool in proteomics research , it may influence protein function or expression, but the specific effects depend on the compound’s targets and mode of action.

Safety and Hazards

properties

IUPAC Name |

2-amino-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLGXMQYBUUKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588602 | |

| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-cyclopropylbenzenesulfonamide | |

CAS RN |

443987-16-4 | |

| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)